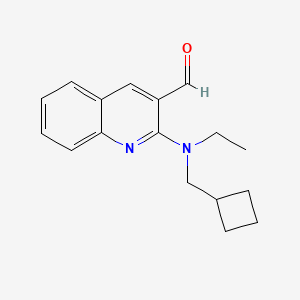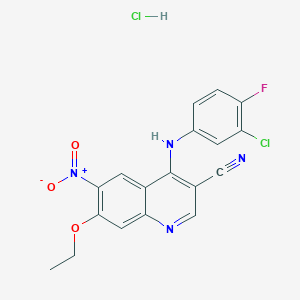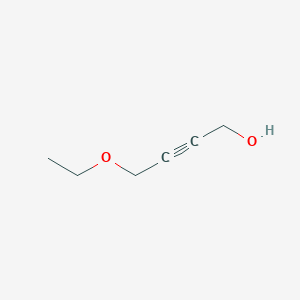
4-Ethoxybut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybut-2-yn-1-ol is an organic compound with the molecular formula C6H10O2 It is a member of the propargylic alcohol family, characterized by the presence of both an ethoxy group and a hydroxyl group attached to a butynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybut-2-yn-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Butyn-1-ol: Similar in structure but lacks the ethoxy group.
2-Butyne-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness: 4-Ethoxybut-2-yn-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various applications .
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
4-ethoxybut-2-yn-1-ol |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3 |
InChI-Schlüssel |
PWZYOFDZTNCAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC#CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
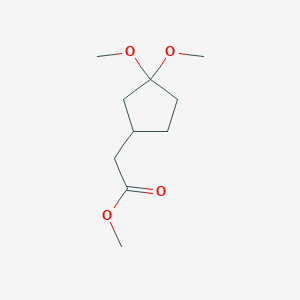
![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
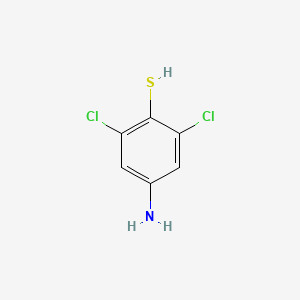
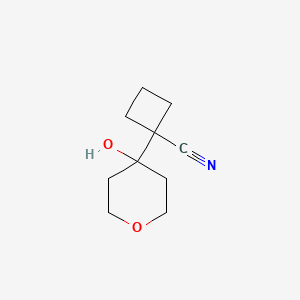
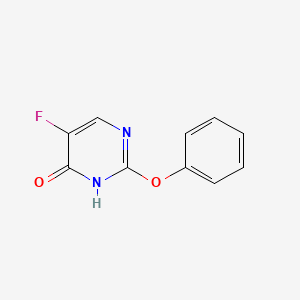
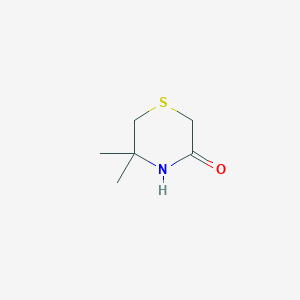
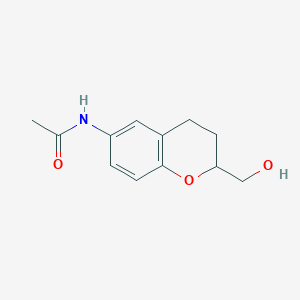
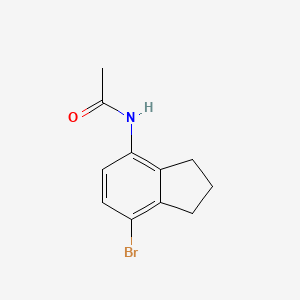
![5-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8701040.png)
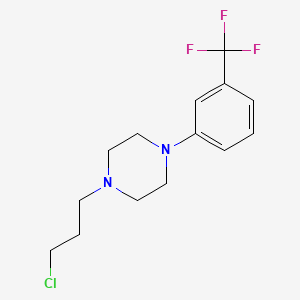
![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)
